Ioglycamic Acid

Übersicht

Beschreibung

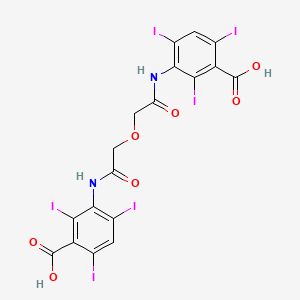

Ioglycamic acid, also known by its trade name Biligram, is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging of the gall bladder . It is a complex organic molecule with the chemical formula C18H10I6N2O7 and a molar mass of 1127.712 g/mol . This compound is notable for its high iodine content, which enhances its radiopacity, making it useful in medical imaging.

Vorbereitungsmethoden

Ioglycamic acid can be synthesized through a series of chemical reactions involving iodinated aromatic compounds. The synthetic route typically involves the reaction of 3-carboxy-2,4,6-triiodophenyl isocyanate with 2-(methoxyacetamido)-3,5,7-triiodobenzoic acid . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Ioglycamsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Jodatome modifizieren, was möglicherweise zu deiodierten Derivaten führt.

Substitution: Die aromatischen Ringe in Ioglycamsäure können Substitutionsreaktionen eingehen, bei denen Jodatome durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Iopanoic acid is a substance with applications in several scientific fields, particularly concerning thyroid hormone regulation and X-ray contrast imaging. It is also known as Telepaque .

Thyroid Hormone Regulation

Iopanoic acid impacts thyroid hormone levels and related gene expression . Research indicates that iopanoic acid inhibits the expression of iodotyronine deiodinases (DIOs) . DIOs are enzymes that activate or inactivate thyroid hormones via deiodination . Specifically, iopanoic acid can inhibit DIO1 and DIO2 .

Administration of iopanoic acid results in decreased conversion of thyroxine (T4) to triiodothyronine (T3), the active form of the hormone . By inhibiting deiodinase, iopanoic acid reduces T3 concentrations . Studies have shown that iopanoic acid-induced reduction in T3 levels can increase growth hormone (GH) responsiveness . Iopanoic acid also affects the levels of thyroid-stimulating hormone β (tshβ) .

Animal Studies

Animal models, such as Japanese medaka and Xenopus laevis, have been used to study the effects of iopanoic acid on thyroid hormone disruption . In Japanese medaka, iopanoic acid exposure suppressed the expression of tshβ, dio1, and dio2, while increasing T4 and T3 levels . This exposure also inhibited swim bladder inflation, which led to reduced swimming performance . Studies in Xenopus laevis showed that iopanoic acid caused thyroid-related biochemical profiles consistent with hyperthyroxinemia, resulting in delayed metamorphosis and reduced growth .

Wirkmechanismus

The mechanism of action of ioglycamic acid involves its high iodine content, which enhances its radiopacity. When administered, the compound is selectively taken up by the gall bladder and biliary tract, allowing for clear imaging during X-ray procedures . The molecular targets include the biliary ducts and gall bladder, where the compound accumulates, providing contrast against surrounding tissues .

Vergleich Mit ähnlichen Verbindungen

Ioglycamsäure kann mit anderen jodhaltigen Kontrastmitteln wie Meglumin-Iotroxat und Meglumin-Iodoxamat verglichen werden . Diese Verbindungen haben ähnliche Einsatzgebiete in der medizinischen Bildgebung, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Anwendungen. Ioglycamsäure ist aufgrund ihrer spezifischen Jodanordnung und ihrer Wirksamkeit in der Gallenblasenbildgebung einzigartig .

Ähnliche Verbindungen

- Meglumin-Iotroxat

- Meglumin-Iodoxamat

- Iodixanol

- Iohexol

Diese Verbindungen werden ebenfalls als Kontrastmittel eingesetzt, können sich jedoch in ihrer Pharmakokinetik, der Bildqualität und ihren Nebenwirkungsprofilen unterscheiden .

Biologische Aktivität

Ioglycamic Acid, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties and therapeutic potential. This article synthesizes findings from diverse research sources, highlighting its biological activity, mechanisms of action, and clinical applications.

Overview of this compound

This compound is a synthetic compound primarily known for its role as an iodinated cholecystographic agent. Its primary function involves the inhibition of deiodinase enzymes, which are crucial in thyroid hormone metabolism. The compound's ability to modulate thyroid hormone levels has made it a candidate for managing conditions related to hyperthyroidism.

The biological activity of this compound is largely attributed to its interaction with iodothyronine deiodinases (DIOs). These enzymes convert thyroxine (T4) into triiodothyronine (T3), the more active form of thyroid hormone. By inhibiting these enzymes, this compound effectively reduces the conversion of T4 to T3, thereby controlling hyperthyroid states.

Key Mechanisms:

- Inhibition of Deiodinases : this compound acts as a potent inhibitor of 5'-deiodinase, leading to decreased T3 levels in peripheral tissues .

- Restoration of Euthyroidism : In clinical settings, it has been shown to restore euthyroid status rapidly in patients with amiodarone-induced thyrotoxicosis (AIT) and other forms of hyperthyroidism .

Clinical Applications

This compound has been utilized in various clinical scenarios, particularly in managing thyroid-related disorders:

- Amiodarone-Induced Thyrotoxicosis : A study involving seven patients demonstrated that a short course of this compound effectively controlled hyperthyroidism, allowing for safe thyroidectomy procedures .

- Thyrotropin-Secreting Pituitary Adenomas : It has also been used perioperatively in patients with thyrotropinomas to achieve rapid euthyroidism .

Case Studies

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activity:

- Thyroid Hormone Regulation : Inhibition of DIOs by this compound leads to altered metabolic pathways involving thyroid hormones, impacting growth and development in model organisms like Xenopus laevis .

- Potential for Ecological Risk Assessment : The effects observed in laboratory models suggest that further studies are needed to assess the ecological implications of thyroid hormone modulation by compounds like this compound .

Eigenschaften

CAS-Nummer |

2618-25-9 |

|---|---|

Molekularformel |

C18H10I6N2O7 |

Molekulargewicht |

1127.7 g/mol |

IUPAC-Name |

3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |

InChI-Schlüssel |

FZDZULUFHNDEDJ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Kanonische SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Aussehen |

Solid powder |

Key on ui other cas no. |

2618-25-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acid, Ioglycamic Bilivistan Ioglycamic Acid Ioglycamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.